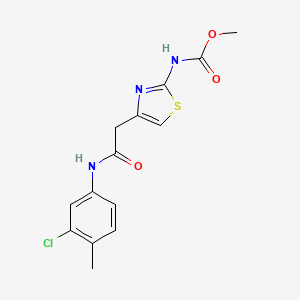
Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as CTK7A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifilarial Activities
One of the key scientific applications of thiazole derivatives, similar in structure to the compound , is in the domain of antitumor and antifilarial activities. Kumar et al. (1993) synthesized derivatives such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, which showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae and demonstrated potent inhibition of L1210 leukemic cell proliferation, indicating its antitumor potential. The primary mechanism of its cytotoxic activity was identified as mitotic blocking, showcasing the compound's utility in cancer research and treatment development Kumar et al., 1993.
Antihypertensive α-Blocking Agents
Another significant application is the development of antihypertensive agents. Abdel-Wahab et al. (2008) synthesized methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives, demonstrating their antihypertensive α-blocking activity. This research points to the potential use of thiazole derivatives in managing hypertension, offering a foundation for further exploration in cardiovascular drug development Abdel-Wahab et al., 2008.
Antimicrobial and Antifungal Activities
Thiazole derivatives have also been explored for their antimicrobial and antifungal properties. Ameen and Qasir (2017) investigated the synthesis of 1,3,4-thiadiazole derivatives, aiming to assess their potential as antibacterial and antifungal agents. This work underscores the utility of thiazole and thiadiazole compounds in developing new antimicrobial treatments, contributing to the fight against resistant bacterial and fungal strains Ameen & Qasir, 2017.
Agricultural Applications
Moreover, the application extends to agriculture, where derivatives like carbendazim and tebuconazole, similar in function if not structure to the compound of interest, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. Campos et al. (2015) highlighted how these carrier systems offer benefits like improved transfer to the site of action, reduced environmental toxicity, and enhanced stability, presenting an innovative approach to plant disease management and pesticide delivery Campos et al., 2015.
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHDQHWSTVWJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

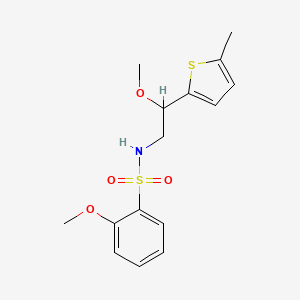

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2424578.png)
![5-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2424579.png)
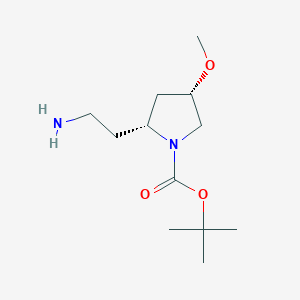
![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)
![4-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2424590.png)
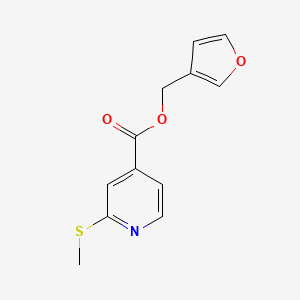
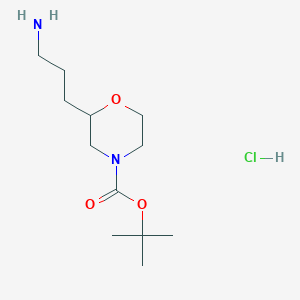
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)
![3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2424596.png)